CHMFL-BTK-01 Exhibits Superior Global Kinome Selectivity vs. Ibrutinib
CHMFL-BTK-01 demonstrates a highly selective profile in KINOMEscan (S score (35) = 0.00) among 468 kinases/mutants at a concentration of 1 μM [1]. In contrast, the first-generation irreversible BTK inhibitor ibrutinib exhibits a significantly higher S score (e.g., S(35) = 0.04), indicating a greater number of off-target interactions [2].
| Evidence Dimension | Kinome-wide selectivity (S-score at 35) |
|---|---|
| Target Compound Data | S(35) = 0.00 at 1 μM |
| Comparator Or Baseline | Ibrutinib: S(35) = 0.04 at 1 μM |
| Quantified Difference | S-score of 0.00 indicates no off-target kinases with >35% inhibition, unlike ibrutinib's measurable off-target activity. |
| Conditions | KINOMEscan assay, 468 kinases/mutants, 1 μM concentration |
Why This Matters
This data quantifies that CHMFL-BTK-01 provides a cleaner tool for studying BTK biology, minimizing confounding data from off-target kinase inhibition.
- [1] Liang, Q., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125. View Source
- [2] Honigberg, L. A., Smith, A. M., Sirisawad, M., Verner, E., Loury, D., Chang, B., ... & Buggy, J. J. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. View Source
